4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-10-8-12(15)14(9-10)6-7-16-11-4-2-1-3-5-11;/h1-5,10H,6-9,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQICPMLBHPSSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCOC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of 4-amino-2-pyrrolidinone with 2-phenoxyethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidinone derivatives .
Scientific Research Applications
Chemistry
A1PEPH serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for the modification and creation of new compounds with potential biological activities.
Biology
The compound is studied for its biological activity, particularly its interactions with cellular processes. Preliminary research suggests that A1PEPH may influence neurotransmitter systems, making it a candidate for further pharmacological investigation.
Medicine
Ongoing research is exploring A1PEPH's therapeutic potential, particularly in treating neurological disorders. Its neuroprotective properties have garnered attention for possible applications in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to mitigate neuronal damage under oxidative stress conditions indicates its potential utility in neuropharmacology.
Industry
In industrial applications, A1PEPH is being investigated for its role in developing new materials and as an intermediate in the production of other chemical compounds. Its solubility in water enhances its applicability in pharmaceutical formulations.
Neuroprotective Properties
Research indicates that A1PEPH may exhibit neuroprotective effects by interacting with neurotransmitter receptors. These interactions could help reduce neuronal cell death caused by oxidative stress or excitotoxicity. Studies involving similar pyrrolidine derivatives have shown promising results in protecting against neurodegenerative diseases.
Analgesic Potential
The structural similarities between A1PEPH and known analgesics suggest potential utility in pain management. Compounds within this chemical family have demonstrated significant analgesic activity through their affinity for mu-opioid receptors, indicating that A1PEPH may also possess similar properties.
Neuroprotective Studies : One notable study focused on the neuroprotective effects of pyrrolidine derivatives, including A1PEPH. The findings indicated that these compounds could significantly reduce neuronal cell death under oxidative stress conditions, suggesting therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Analgesic Activity : Another study examined the analgesic properties of related compounds, providing insights into the potential efficacy of A1PEPH in pain management scenarios. The results indicated a high affinity for opioid receptors, supporting further exploration into its analgesic capabilities.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride vary primarily in the substituents attached to the pyrrolidinone nitrogen and/or the ring itself. Below is a detailed comparison:
Substituent Variations on the Pyrrolidinone Nitrogen
Substituted Aromatic or Heterocyclic Modifications
Simplified Structural Analogs
Key Research Findings and Trends
Lipophilicity vs. Solubility: The 2-phenoxyethyl group in the target compound balances moderate lipophilicity (due to the phenyl ring) with partial solubility (via the ether linkage). In contrast, the 2-methoxyethyl analog (C₈H₁₅ClN₂O₂) exhibits higher solubility but reduced aromatic interactions . Trifluoroethyl and halogenated phenyl substituents (e.g., 4-chloro-3-fluorophenyl) enhance metabolic stability and target binding but may reduce aqueous solubility .
Biological Interactions :
- Benzyl and cyclohexyl groups (e.g., C₁₁H₁₅ClN₂O) are associated with improved membrane permeability but require formulation strategies to mitigate solubility limitations .
- Morpholine-containing analogs (e.g., C₁₀H₂₀Cl₂N₃O₂) show promise in drug design due to their ability to participate in hydrogen bonding and improve pharmacokinetics .
Synthetic Accessibility: Compounds with simpler substituents (e.g., 1-aminopyrrolidin-2-one HCl) are more synthetically accessible but lack the structural complexity needed for targeted therapies .
Biological Activity
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride (A1PEPH) is a novel chemical compound that has attracted attention in pharmacological research due to its potential biological activities, particularly concerning the central nervous system (CNS). With a molecular formula of C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol, this compound features a pyrrolidine ring and a phenoxyethyl group, which contribute to its unique properties and therapeutic potential.
Biological Activity
Research indicates that A1PEPH may exhibit several notable biological activities:
- Neuroprotective Effects : Initial studies suggest that A1PEPH could protect neuronal cells from damage, potentially making it useful in treating conditions like Alzheimer's disease or Parkinson's disease.
- Interactions with Receptors : A1PEPH is believed to interact with multiple receptors within the CNS, which could influence its pharmacodynamics and therapeutic efficacy.
Comparative Analysis with Related Compounds
A comparison with similar compounds can provide insights into the unique biological activities of A1PEPH. The following table summarizes relevant analogs:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 4-Amino-1-methylpyrrolidin-2-one hydrochloride | C₆H₁₃ClN₂O | 150.64 g/mol | Simpler structure; potential use in anxiety treatment |
| 1-(2-Phenoxyethyl)pyrrolidin-2-one | C₁₁H₁₅NO₂ | 189.25 g/mol | Lacks amino group; different biological activity profile |
| 4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride | C₁₃H₁₇ClN₂O | 252.74 g/mol | Cyclopropyl substitution; altered pharmacological properties |
Case Studies and Research Findings
Although direct studies on A1PEPH are sparse, related research provides valuable insights:
- Neuroprotective Studies : In vitro studies have shown that compounds similar to A1PEPH can induce neuroprotection by modulating oxidative stress pathways and enhancing cell survival in neurodegenerative models .
- Binding Affinity Investigations : Research into the binding affinities of pyrrolidine derivatives suggests that structural modifications significantly affect their interactions with neurotransmitter receptors, which could be applicable to A1PEPH .
- Pharmacokinetic Profiles : Analogous compounds have demonstrated favorable pharmacokinetic profiles, including adequate oral bioavailability and low toxicity in animal models, indicating a promising therapeutic window for A1PEPH .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride, and how is purity optimized?
- Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalization of the pyrrolidinone core. For example, hydrochlorination under acidic conditions (e.g., 1.0 M HCl at 50°C) is critical for salt formation, as described in a synthesis yielding 52.7% via filtration and drying . Purity optimization includes recrystallization (e.g., using cold aqueous HCl rinses) and analytical validation via XRPD (X-ray powder diffraction) to confirm crystalline structure .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Standard protocols include wearing flame-resistant clothing, gloves, and eye protection. In case of skin contact, immediate removal of contaminated clothing and thorough rinsing with water is advised. For inhalation exposure, relocate to fresh air and seek medical attention . Storage at -20°C in airtight containers is recommended to maintain stability .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy for structural confirmation of the phenoxyethyl and pyrrolidinone groups.
- XRPD to verify crystallinity and polymorphic forms, with peak intensity analysis (e.g., 2θ angles) providing batch consistency data .
- HPLC for purity assessment, using certified reference materials and buffer systems (e.g., ammonium acetate at pH 6.5) to resolve impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?
- Methodological Answer : Variations in melting points (e.g., 227°C vs. other reports) may arise from differences in purity, hydration states, or polymorphic forms. Validate via:
- Thermogravimetric analysis (TGA) to detect solvates or hydrates.
- Differential scanning calorimetry (DSC) to identify phase transitions.
Cross-reference with literature using CAS registry numbers to isolate batch-specific anomalies .
Q. What strategies improve reaction yields during hydrochloride salt formation?
- Methodological Answer : Optimize by:
- Controlled acid addition : Gradual HCl introduction at 0–50°C minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature modulation : Heating to 50°C post-reaction ensures complete dissolution before crystallization .
Q. How can mechanistic studies elucidate the compound’s biological activity?
- Methodological Answer : Use:
- Enzyme inhibition assays : Test affinity for targets like kinases or phosphatases, leveraging structural analogs (e.g., pyrrolidine-containing kinase inhibitors) .
- Molecular docking simulations : Compare the phenoxyethyl group’s interactions with active sites in related compounds (e.g., Forodesine Hydrochloride’s binding to purine nucleoside phosphorylase) .
- Metabolic stability studies : Incubate with liver microsomes to assess cytochrome P450 interactions .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?
- Methodological Answer :
- Standardize conditions : Ensure identical solvent, temperature, and concentration across experiments.
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy.
- Compare with databases : Use PubChem or CAS entries (e.g., C8H13ClN2O2 for methyl 4-amino-1-ethylpyrrole-2-carboxylate HCl) to identify instrumental artifacts .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
